2-Bromo-4-chlorothiazole
Overview
Description
2-Bromo-4-chlorothiazole is a heterocyclic compound with the molecular formula C₃HBrClNS It is a derivative of thiazole, characterized by the presence of both bromine and chlorine atoms on the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chlorothiazole can be synthesized through several methods. One common approach involves the bromination and chlorination of thiazole derivatives. The reaction typically requires the use of bromine and chlorine sources under controlled conditions to ensure selective halogenation at the desired positions on the thiazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chlorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Lithiation Reactions: The compound can be lithiated at specific positions, allowing for further functionalization.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require the presence of a base and are conducted under mild to moderate temperatures.
Lithiation Reactions: Reagents such as n-butyllithium are used in the presence of a suitable solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to achieve selective lithiation.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Lithiation Reactions: Products include lithiated thiazoles, which can be further reacted to introduce additional functional groups.
Scientific Research Applications
2-Bromo-4-chlorothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chlorothiazole involves its interaction with specific molecular targets. The presence of halogen atoms on the thiazole ring enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the synthesis of biologically active compounds .
Comparison with Similar Compounds
2-Bromo-4-chlorothiazole: Unique due to the presence of both bromine and chlorine atoms.
2-Amino-4-chlorothiazole: Contains an amino group instead of a bromine atom, leading to different reactivity and applications.
2,5-Dibromo-4-chlorothiazole: Contains an additional bromine atom, affecting its chemical properties and reactivity
Uniqueness: this compound is unique due to its specific halogenation pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2-bromo-4-chloro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrClNS/c4-3-6-2(5)1-7-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUPIOIURYZNRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568969 | |
Record name | 2-Bromo-4-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139670-03-4 | |
Record name | 2-Bromo-4-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chloro-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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